Tributyl(methyl)phosphanium methyl carbonate
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Overview
Description
Tributyl(methyl)phosphanium methyl carbonate is an organic phosphonium compound. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its stability and reactivity, making it a valuable component in many chemical processes.
Mechanism of Action
Target of Action
Phosphonium-based compounds, including this one, are known for their thermal and chemical stability , suggesting they may interact with a variety of biological and chemical systems.
Mode of Action
Phosphonium-based ionic liquids, which this compound is a part of, are known for their versatility in various applications, including as catalysts in organic synthesis .
Result of Action
Phosphonium-based ionic liquids are known for their potential in various applications, suggesting they may have diverse effects depending on the context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tributyl(methyl)phosphanium methyl carbonate . For instance, phosphonium-based ionic liquids are known for their good thermal stability, beneficial for high-temperature operation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(methyl)phosphanium methyl carbonate can be synthesized through the reaction of tributylphosphine with methyl chloroformate. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tributyl(methyl)phosphanium methyl carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the methyl carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium compounds, depending on the type of reaction and reagents used.
Scientific Research Applications
Tributyl(methyl)phosphanium methyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including Michael additions and Wittig reactions.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: It is explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: It is used in the production of polymers and as a stabilizer in the manufacture of plastics and resins.
Comparison with Similar Compounds
Similar Compounds
Tributylphosphine: Similar in structure but lacks the methyl carbonate group, making it less reactive in certain reactions.
Methyltriphenylphosphonium bromide: Contains a triphenylphosphonium group instead of tributyl, leading to different reactivity and applications.
Tetra-n-butylphosphonium bromide: Another phosphonium salt with different alkyl groups, affecting its solubility and reactivity.
Uniqueness
Tributyl(methyl)phosphanium methyl carbonate is unique due to its combination of tributyl and methyl carbonate groups, which confer specific reactivity and stability. This makes it particularly useful in catalytic applications and as a stabilizer in industrial processes.
Properties
IUPAC Name |
methyl carbonate;tributyl(methyl)phosphanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.C2H4O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYYIQABNHXUNJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.COC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584833 |
Source
|
Record name | Tributyl(methyl)phosphanium methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120256-45-3 |
Source
|
Record name | Tributyl(methyl)phosphanium methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylmethylphosphonium methyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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